molecular formula C₆₂H₁₁₅N₂₇O₁₇S B612756 163560-19-8 CAS No. 163560-19-8

163560-19-8

Cat. No.: B612756
CAS No.: 163560-19-8
M. Wt: 1542.81
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 163560-19-8 is known as AMARA peptide. This peptide is a minimal substrate for several members of the protein kinase family, including salt-induced kinase and AMP-activated protein kinase. It contains the phosphorylation site for AMP-activated protein kinase, making it a valuable tool in biochemical research .

Scientific Research Applications

AMARA peptide is widely used in scientific research to study the activity of AMP-activated protein kinase and other related kinases. It serves as a substrate in kinase assays, allowing researchers to measure kinase activity and investigate the regulation of various signaling pathways. Additionally, AMARA peptide is used in studies of metabolic regulation, as AMP-activated protein kinase plays a crucial role in cellular energy homeostasis .

In the field of medicine, AMARA peptide is used to explore potential therapeutic targets for metabolic disorders such as diabetes and obesity. Its role in kinase activity assays makes it a valuable tool for drug discovery and development .

Mechanism of Action

The AMARA peptide acts as a substrate for AMP-activated protein kinase (AMPK) and other related kinases . It contains a minimal phosphorylation site for AMPK, making it a valuable tool for measuring AMPK-related kinase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: AMARA peptide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: In industrial settings, the production of AMARA peptide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing preparative high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: AMARA peptide primarily undergoes phosphorylation reactions due to the presence of a serine residue at position seven. This serine is the site of phosphorylation by AMP-activated protein kinase and other related kinases .

Common Reagents and Conditions: The phosphorylation of AMARA peptide typically requires the presence of adenosine triphosphate and a suitable kinase enzyme. The reaction is carried out in a buffered solution at physiological pH and temperature .

Major Products: The major product of the phosphorylation reaction is the phosphorylated form of AMARA peptide, which can be detected and quantified using techniques such as mass spectrometry and Western blotting .

Comparison with Similar Compounds

  • SAMS peptide
  • Syntide-2
  • HMG-CoA reductase kinase peptide

Comparison: AMARA peptide is unique in its minimal structure, containing only the essential phosphorylation site for AMP-activated protein kinase. This simplicity makes it an ideal substrate for studying kinase activity without interference from other amino acid residues. In contrast, similar compounds like SAMS peptide and Syntide-2 have more complex sequences, which may affect their specificity and utility in kinase assays .

Properties

CAS No.

163560-19-8

Molecular Formula

C₆₂H₁₁₅N₂₇O₁₇S

Molecular Weight

1542.81

sequence

One Letter Code: AMARAASAAALARRR

Origin of Product

United States

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